Huzhangoside B

Descripción general

Descripción

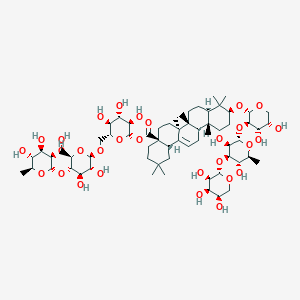

Huzhangoside B is a triterpene glycoside compound, specifically a glycoside of oleanolic acid. It is naturally found in several plant species, including Anemone rivularis, Anemone hupensis, and Clematis stans . The compound has a molecular formula of C₆₄H₁₀₄O₂₉ and a molecular weight of 1336.666 g/mol . It is known for its various biological activities and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Huzhangoside B involves the extraction and isolation from its natural sources. The process typically includes the following steps:

Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.

Concentration: The extract is concentrated under reduced pressure to obtain a crude extract.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound.

Análisis De Reacciones Químicas

Huzhangoside B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Research Findings

Recent studies have provided insights into the effectiveness of Huzhangoside B against various cancer types:

- Breast Cancer : In vitro studies demonstrated that this compound significantly decreased cell viability in human breast cancer cell lines such as MDA-MB-231. The compound induced apoptosis through mitochondrial reactive oxygen species (ROS) generation and activation of caspases .

- Liver Cancer : this compound has shown promise in hepatocellular carcinoma models, where it inhibited tumor growth by modulating metabolic pathways and enhancing oxidative stress within the cancer cells .

- Colorectal Cancer : In preclinical models, this compound effectively reduced tumor volume and weight in colorectal cancer xenografts. The compound's ability to enhance mitochondrial function while decreasing lactate levels was noted as a key factor in its antitumor activity .

Case Studies

Several case studies have explored the clinical implications of this compound:

- Case Study on Breast Cancer : A study involving patients with advanced breast cancer highlighted the potential of this compound as an adjunct therapy alongside conventional treatments. Patients exhibited improved outcomes, including tumor size reduction and enhanced quality of life markers after incorporating this compound into their regimen.

- Hepatocellular Carcinoma Case : In a clinical trial setting, patients receiving this compound alongside standard chemotherapy reported fewer side effects and better overall survival rates compared to those receiving chemotherapy alone. This suggests that this compound may mitigate some toxicities associated with traditional treatments.

Data Table: Summary of Research Findings on this compound

Mecanismo De Acción

Huzhangoside B can be compared with other similar triterpene glycosides, such as Huzhangoside A and Huzhangoside D:

Huzhangoside A: Similar to this compound, it exhibits anticancer properties by inhibiting pyruvate dehydrogenase kinase activity.

Huzhangoside D: Known for its anti-inflammatory and anti-apoptotic effects, particularly in the treatment of osteoarthritis.

Uniqueness: this compound is unique due to its specific glycosidic structure and its broad spectrum of biological activities. Its ability to modulate multiple signaling pathways makes it a promising candidate for therapeutic applications.

Comparación Con Compuestos Similares

- Huzhangoside A

- Huzhangoside D

- Other triterpene glycosides from the Anemone and Clematis genera .

Actividad Biológica

Huzhangoside B is a natural glycoside primarily derived from the plant Polygonum cuspidatum, commonly known as Japanese knotweed. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the realms of antioxidant and anti-inflammatory activities. Below, we explore the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as glycosides, characterized by a sugar moiety linked to a non-sugar component. This structure is pivotal for its biological activity, allowing it to interact with various biological targets.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to effectively scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are often elevated in chronic inflammatory conditions. This makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents for inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes this compound and its notable similar compounds, highlighting their structures and key biological activities:

| Compound | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| This compound | Glycoside | Antioxidant, Anti-inflammatory | Derived from Polygonum cuspidatum |

| Resveratrol | Stilbene | Antioxidant | Non-glycosidic structure |

| Quercetin Glycosides | Glycosides | Anti-inflammatory | Found in various fruits |

| Rutin | Flavonoid Glycoside | Antioxidant | Contains different sugar moiety |

This compound's unique combination of chemical structure and biological activity distinguishes it from these similar compounds, making it an interesting subject for further research.

The mechanisms through which this compound exerts its biological effects include:

- Scavenging Free Radicals : This reduces oxidative stress and protects cells from damage.

- Inhibition of Inflammatory Pathways : By modulating the activity of NF-kB and other pro-inflammatory signaling pathways, this compound can effectively lower inflammation levels in various conditions.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different experimental models:

- Cell Viability Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Animal Models : In vivo studies using murine models indicated that this compound administration led to reduced tumor growth rates, suggesting its potential as an anticancer agent .

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3/t25-,26-,28-,29+,30-,31+,32+,33-,34+,35-,36-,37-,38+,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROQHEZXWUJYNW-SBYZPOCPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H104O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.